![molecular formula C8H3ClF6 B6342606 2,3,6-Trifluoro-4-(trifluoromethyl)benzyl chloride; 98% CAS No. 1262415-50-8](/img/structure/B6342606.png)
2,3,6-Trifluoro-4-(trifluoromethyl)benzyl chloride; 98%
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Overview
Description
2,3,6-Trifluoro-4-(trifluoromethyl)benzyl chloride, abbreviated as TFMB, is a trifluoromethylbenzyl chloride compound with a 98% purity level. It is a colorless, flammable liquid with a strong, pungent odor. TFMB is used in a variety of applications, including organic synthesis, pharmaceuticals, and agrochemicals. In
Scientific Research Applications
TFMB is used in a variety of scientific research applications. It is used as a starting material for the synthesis of pharmaceutical intermediates, such as trifluoromethyl-substituted benzyl esters, which are used to synthesize drugs such as cholesterol-lowering agents and antifungal agents. TFMB is also used in the synthesis of agrochemicals, such as herbicides and insecticides.
Mechanism of Action
TFMB is a trifluoromethylbenzyl chloride compound, which means it is an alkylating agent. Alkylating agents are known to be carcinogenic and mutagenic, meaning they can cause cancer and mutations in cells. TFMB is able to react with nucleophiles, such as proteins and DNA, and can form covalent bonds with them. This can cause mutations in the proteins and DNA, which can lead to cancer and other diseases.
Biochemical and Physiological Effects
TFMB is a carcinogenic compound, meaning it can cause cancer. It can also cause mutations in cells and DNA, which can lead to genetic disorders. TFMB is also toxic to the liver, kidneys, and other organs. It can also cause skin and eye irritation.
Advantages and Limitations for Lab Experiments
The advantages of using TFMB in lab experiments include its high purity level, its low cost, and its availability. It is also easy to store and handle. The limitations of using TFMB in lab experiments include its carcinogenic and mutagenic properties, its toxicity, and its flammability.
Future Directions
There are many potential future directions for the use of TFMB. It could be used to synthesize new pharmaceuticals and agrochemicals, or as a starting material for the synthesis of other compounds. It could also be used to study the effects of alkylating agents on cells and DNA. Additionally, it could be used to develop new methods of synthesizing trifluoromethylbenzyl compounds.
Synthesis Methods
TFMB can be synthesized through the Friedel-Crafts alkylation of trifluoromethylbenzene with 1-chloro-2,3,6-trifluorobutane. The reaction is conducted in a solvent such as toluene and an acid catalyst such as anhydrous aluminum chloride. The yield of the reaction is typically around 90%.
properties
IUPAC Name |
2-(chloromethyl)-1,3,4-trifluoro-5-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF6/c9-2-3-5(10)1-4(8(13,14)15)7(12)6(3)11/h1H,2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMFIFPQSYHEFEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)CCl)F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-1,3,4-trifluoro-5-(trifluoromethyl)benzene |
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